叔丁基4-丁基哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

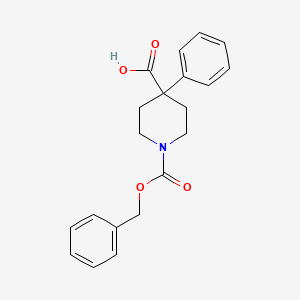

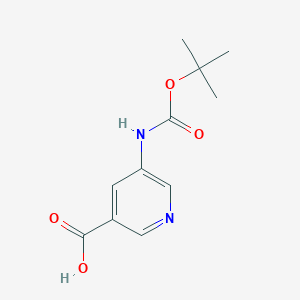

Tert-butyl 4-butylpiperidine-1-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and the tert-butyl group is a common bulky alkyl substituent that can influence the physical and chemical properties of the molecule. The specific compound tert-butyl 4-butylpiperidine-1-carboxylate is not directly mentioned in the provided papers, but related compounds with tert-butyl groups and piperidine structures are extensively studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in a three-step process with a total yield of 49.9% . These examples demonstrate the complexity and the careful planning required to synthesize such molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, FT-IR, and X-ray diffraction . The crystal structure provides detailed information about the molecular conformation and the intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, oxidation, reduction, and substitution reactions. The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, for example, involves Boc anhydride protection, oxidation, and reduction steps . These reactions are carefully chosen to introduce or modify functional groups in the piperidine ring, which can significantly alter the compound's reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can lead to steric hindrance, which affects the compound's solubility, boiling point, and melting point. The electronic properties of the substituents can also impact the compound's acidity, basicity, and reactivity in chemical reactions. For instance, the tert-butyl substituent is considered slightly electron-releasing, which can be observed in cyclic voltammetric data .

科学研究应用

合成和中间体

叔丁基4-丁基哌啶-1-羧酸酯及其衍生物在有机化学领域中具有重要意义,因为它们在复杂分子合成中的中间体作用。例如,通过与L-选择性还原剂反应,合成了叔丁基3-烯丙基-4-酮哌啶-1-羧酸酯衍生物,形成顺式异构体,进一步通过三宅信男反应转化为反式异构体(Boev et al., 2015)。此外,叔丁基4-甲基-3-酮哌啶-1-羧酸酯被确定为开发新型蛋白酪氨酸激酶Jak3抑制剂的关键中间体,突显了其在制药合成中的重要性(Chen Xin-zhi, 2011)。

防腐应用

该化合物在合成有机化学之外还发现了其他应用,例如在防腐剂的开发中。例如,叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在腐蚀环境中对碳钢表现出显著的防腐性能,使其成为保护涂层和腐蚀抑制剂的候选(Praveen et al., 2021)。

催化和化学转化

在催化过程中,叔丁基4-丁基哌啶-1-羧酸酯的衍生物已被用于促进各种化学转化。研究表明,这些化合物可以作为手性辅助剂和其他复杂有机分子合成中的中间体,展示了它们在促进对映选择性合成和其他催化过程中的多功能性(Studer et al., 1995)。

绿色化学

该化合物的衍生物还在绿色化学领域中得到探索,在那里它们参与无金属催化过程。这些应用突显了叔丁基4-丁基哌啶-1-羧酸酯衍生物在开发环保和可持续化学过程中的重要性(Xie et al., 2019)。

属性

IUPAC Name |

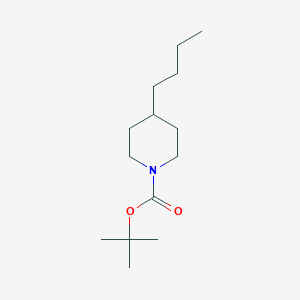

tert-butyl 4-butylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h12H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGPZWPUATOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629257 |

Source

|

| Record name | tert-Butyl 4-butylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160592-00-6 |

Source

|

| Record name | tert-Butyl 4-butylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)